molecular formula C56H84O20 B13434574 [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate

Cat. No.: B13434574
M. Wt: 1077.3 g/mol
InChI Key: HXWUVAUZONGLJI-QGQMRWPDSA-N
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Description

The compound [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate is a complex organic molecule It features multiple hydroxyl groups, methoxy groups, and a benzoate ester, making it a highly functionalized compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the number of steps. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biology, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its complex structure makes it a useful tool for investigating biological pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl and methoxy groups allow for hydrogen bonding and hydrophobic interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate lies in its highly functionalized structure, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound for use in various scientific research applications.

Biological Activity

The compound [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple hydroxyl groups and a complex glycosidic linkage. Its IUPAC name reflects its stereochemistry and functional groups. The molecular formula indicates a significant degree of saturation and the presence of methoxy groups that may influence its biological interactions.

Key Structural Features

FeatureDescription
Hydroxyl GroupsThree hydroxyl groups which may contribute to reactivity and solubility.
Methoxy GroupsMultiple methoxy substituents potentially enhancing lipophilicity.
Acetyl GroupAn acetyl moiety that may influence metabolic stability.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit antioxidant properties. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals and reduce oxidative stress. Studies have shown that such compounds can protect cells from oxidative damage.

Anti-inflammatory Effects

Compounds analogous to this structure have demonstrated anti-inflammatory effects in various in vitro and in vivo models. The modulation of inflammatory pathways could be attributed to the interaction of hydroxyl groups with key enzymes involved in inflammation.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors. Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Cell Line Studies : In a study involving breast cancer cell lines (MCF-7), treatment with similar compounds resulted in significant inhibition of cell proliferation and increased apoptosis markers.
  • Animal Models : In vivo studies using murine models have shown that administration of related compounds leads to reduced tumor growth and improved survival rates.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Predictions based on similar structures suggest moderate absorption and bioavailability due to the presence of polar functional groups.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Evaluation of safety and efficacy in human subjects.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity.

Properties

Molecular Formula

C56H84O20

Molecular Weight

1077.3 g/mol

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate

InChI

InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3/t28-,29+,30+,31+,36-,37+,38-,39+,40-,41+,42+,43-,44-,45-,46-,47-,48+,49+,50+,52-,53+,54+,55-,56+/m0/s1

InChI Key

HXWUVAUZONGLJI-QGQMRWPDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O

Origin of Product

United States

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